1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride
Description
1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-2-17-8-10-18(11-9-17)12-16(19)14-20-13-15-6-4-3-5-7-15;;/h3-7,16,19H,2,8-14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLYELPLDFXFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCC2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction yields the desired compound. Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The major products formed from these reactions are protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other piperazine derivatives. In biology and medicine, it has shown potential as a neuroprotective agent against β-amyloid-induced toxicity . It is also employed in the synthesis of antimicrobial agents and acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease . In the industry, it serves as a precursor in the production of dyes and veterinary medicines .
Mechanism of Action
The mechanism of action of 1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to protect neuronal cells against β-amyloid toxicity by binding to and inactivating the peptide . This suggests a mitochondrial site of action, where it reverses ATP depletion and prevents mitochondrial dysfunction .
Comparison with Similar Compounds
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